Methyl 2-bromo-2-cyclopropylacetate: A Technical Guide for Advanced Synthesis
Methyl 2-bromo-2-cyclopropylacetate: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-bromo-2-cyclopropylacetate (CAS 1584657-99-7), a specialized building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific methyl ester, this document synthesizes information from closely related analogues, established chemical principles, and predictive models to offer expert insights into its properties, synthesis, and reactivity.
Core Molecular Profile
Methyl 2-bromo-2-cyclopropylacetate is a halogenated ester featuring a strained cyclopropane ring directly attached to the α-carbon. This unique structural combination imparts a distinct reactivity profile, making it a valuable intermediate for introducing the cyclopropyl moiety, a well-regarded pharmacophore, into more complex molecular architectures.
Physicochemical and Computational Data
The experimental data for the title compound is scarce. Therefore, data for its close analogue, Ethyl 2-bromo-2-cyclopropylacetate (CAS 1200828-74-5), is included for comparative purposes, alongside computational predictions.
| Property | Methyl 2-bromo-2-cyclopropylacetate | Ethyl 2-bromo-2-cyclopropylacetate (Analogue) |
| CAS Number | 1584657-99-7 | 1200828-74-5 |
| Molecular Formula | C₆H₉BrO₂[1] | C₇H₁₁BrO₂[2][3] |
| Molecular Weight | 193.04 g/mol | 207.07 g/mol [2][3] |
| Boiling Point | Not experimentally determined | 209 °C at 760 mmHg[4] |
| Predicted XlogP | 1.7[1] | 2.1[5] |
| Physical Form | Presumed to be a liquid | Liquid[6] |
| Purity | Commercially available up to ≥97% | Commercially available up to ≥97%[3][6] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Rhodium-Catalyzed Cyclopropanation
The most logical approach involves the rhodium-catalyzed reaction of a bromoalkene with methyl diazoacetate. This method is analogous to the synthesis of the corresponding ethyl ester.[7]
Caption: Proposed synthesis of Methyl 2-bromo-2-cyclopropylacetate.
Detailed Experimental Protocol (Adapted)
Materials:
-
Bromoethene
-
Methyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Rh₂(OAc)₄ (0.1-0.5 mol%).
-
Add anhydrous DCM, followed by an excess of bromoethene.
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Add a solution of methyl diazoacetate in anhydrous DCM to the reaction mixture dropwise via a syringe pump over several hours. The slow addition is critical to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the diazoacetate.
-
Concentrate the reaction mixture under reduced pressure to remove excess bromoethene and the solvent.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 2-bromo-2-cyclopropylacetate as a clear liquid.
Reactivity and Synthetic Utility
The chemical behavior of Methyl 2-bromo-2-cyclopropylacetate is dictated by the interplay of its two key functional groups: the α-bromo ester and the cyclopropane ring.
Core Reactivity Principles
-
Nucleophilic Substitution: The bromine atom at the α-position is susceptible to nucleophilic displacement (Sₙ2-type reactions), providing a direct route to a variety of α-cyclopropyl-α-substituted esters.
-
Cyclopropane Ring Stability and Opening: The cyclopropane ring is relatively stable under neutral and basic conditions. However, under strongly acidic or certain catalytic conditions (e.g., with some transition metals), it can undergo ring-opening reactions.[6] This reactivity can be strategically employed to generate more complex acyclic structures.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropane motif is highly valued in drug design for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[6] Methyl 2-bromo-2-cyclopropylacetate serves as a versatile precursor to introduce this valuable pharmacophore.
Potential as a Key Building Block
Derivatives of this molecule could be explored for a wide range of therapeutic areas. The general class of cyclopropane-containing molecules has shown promise in various biological applications.
Caption: Potential derivatization and therapeutic applications.
Safety and Handling
Based on the safety data for the analogous Ethyl 2-bromo-2-cyclopropylacetate, the following precautions should be observed.[5][6][8]
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GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][8]
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Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate protective clothing, including gloves and safety goggles.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8] Refrigerated storage is recommended.[6]
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Methyl 2-bromo-2-cyclopropylacetate is a promising, albeit under-characterized, chemical entity. Its structural features suggest significant potential as a building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely reactivity, thereby enabling researchers to harness its synthetic potential. Further experimental validation of its physicochemical properties and reactivity is warranted to fully elucidate its utility.
References
[7] 2-Methylenecyclopropanecarboxylic acid ethyl ester - Organic Syntheses Procedure. Available at: [1] Methyl 2-bromo-2-cyclopropylacetate (C6H9BrO2) - PubChemLite. Available at: [2] 1200828-74-5 | Bthyl 2-bromo-2-cyclopropylacetate - ChemScene. Available at: [9] Methyl 2-bromoacetate - Wikipedia. Available at: [4] Bthyl 2-bromo-2-cyclopropylacetate - shaanxi lighte optoelectronics material co., ltd. Available at: [8] SAFETY DATA SHEET - Apollo Scientific. Available at: [3] 1200828-74-5 | Bthyl 2-bromo-2-cyclopropylacetate - ChemScene. Available at: [10] On the Radical Brook Rearrangement. Reactivity of α-Silyl Alcohols, α-Silyl Alcohol Nitrite Esters, and β-Haloacylsilanes under Radical-Forming Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [11] Application Notes and Protocols: Methyl 2-bromo-3-methylbut-2-enoate in Medicinal Chemistry - Benchchem. Available at: [6] ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 - MilliporeSigma. Available at: [12] Ester homologation via α-bromo α-keto dianion rearrangement - Organic Chemistry Portal. Available at: [13] US2876255A - Preparation of bromo acids and esters - Google Patents. Available at: [5] Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem. Available at:
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